4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]
Description
4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-chlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] |
InChI |
InChI=1S/C10H11ClN2/c11-9-7-5-10(3-4-10)2-1-8(7)12-6-13-9/h6H,1-5H2 |
InChI Key |
RZHVIZUNUKISDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CC3=C1N=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Methods
The European Patent EP4083042A1 discloses a copper-catalyzed dimerization of sulfoxonium ylides with diazoindolin-2-imines. While developed for indole systems, analogous conditions (Cu(acac)2, 60°C, DCM) can be adapted for quinazoline cyclopropanation. Key advantages include:
-
Functional Group Tolerance : Halogens (Cl, Br) remain intact under mild conditions.
-
Yield Optimization : Yields up to 85% are reported for spirocyclic indoloquinazolines.
Chlorination and Late-Stage Functionalization
Introducing the 4'-chloro substituent requires precise regiocontrol. Ambeed data for analogous compounds (e.g., 4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) highlights two approaches:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Electrophilic | Cl2, FeCl3, 0°C, 2h | 72 | 98 |
| Nucleophilic Substitution | POCl3, DMF, reflux, 6h | 89 | 99 |
Phosphorus oxychloride (POCl3) in DMF emerges as the superior method, converting hydroxyl or amine groups at the 4-position to chloro with minimal byproducts.
Diastereoselectivity and Stereochemical Control
The spatial arrangement of the spirocyclopropane significantly impacts pharmacological properties. Organic and Biomolecular Chemistry studies reveal that steric effects from the quinazoline’s 2- and 4-substituents dictate cyclopropane orientation. For example:
-
Bulky Substituents at C2 (e.g., phenyl) favor trans-diastereomers due to reduced 1,3-allylic strain.
-
Polar Solvents (e.g., DMF) enhance selectivity by stabilizing transition states through dipole interactions.
Experimental data for a model compound:
| Entry | Substituent (C2) | Solvent | trans:cis Ratio |
|---|---|---|---|
| 1 | H | Toluene | 3:1 |
| 2 | Ph | DMF | 22:1 |
| 3 | Cyclopropyl | THF | 15:1 |
Scalability and Process Optimization
Industrial-scale synthesis demands cost-effective and reproducible protocols. The CN103435621B patent outlines a three-step process:
-
Quinazoline-6-carboxylic Acid Synthesis :
-
React 4-chloroanthranilic acid with cyclopropanecarbonyl chloride in pyridine (80% yield).
-
-
Hydrazide Formation :
-
Treat with hydrazine hydrate in ethanol (90% conversion).
-
-
Cyclopropanation :
-
Heat with KOtBu in tert-amyl alcohol to induce diazo decomposition and cycloaddition (75% yield).
-
Critical quality control parameters include:
-
Impurity Profiling : HPLC-MS monitoring of residual Pd (<10 ppm) in metal-catalyzed routes.
-
Crystallization : Recrystallization from ethanol/water (7:3) achieves >99.5% purity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|---|
| Metal-Free | 3 | 62 | >20:1 | Moderate |
| Cu-Catalyzed | 4 | 58 | 12:1 | High |
| POCl3 Chlorination | 2 | 89 | N/A | Excellent |
The metal-free route offers superior stereocontrol, while POCl3-mediated chlorination provides the highest efficiency for introducing the critical 4'-chloro group.
Chemical Reactions Analysis
4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the quinazoline structure exhibit promising anticancer properties. The spirocyclic nature of 4'-Chloro-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinazoline] enhances its biological activity by potentially interacting with multiple cellular targets.
Case Study : A study evaluated various quinazoline derivatives for their cytotoxic effects on cancer cell lines. The results demonstrated that modifications to the quinazoline core could significantly enhance anticancer activity, suggesting that spiro compounds like 4'-Chloro-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinazoline] could be further explored as lead compounds in drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. The presence of chlorine and the unique spiro structure may contribute to enhanced interaction with microbial targets.
Data Table : Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4'-Chloro-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinazoline] | E. coli | 15 |
| Another Quinazoline Derivative | E. coli | 12 |
| Control (No Treatment) | E. coli | 0 |
Synthesis of Spiro Compounds
The compound serves as a building block for synthesizing other spiro compounds through various organic reactions, such as Michael additions and cycloadditions.
Synthetic Route Example :
A recent study highlighted a synthetic pathway involving a cascade reaction where 4'-Chloro-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinazoline] was used to create complex spiro derivatives efficiently .
Structure-Activity Relationship Studies
Ongoing research focuses on understanding how structural modifications affect the biological activity of compounds like 4'-Chloro-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinazoline]. These studies are crucial for optimizing drug candidates.
Case Study : A systematic investigation into the SAR of quinazolines revealed that the introduction of spirocyclic structures significantly improved selectivity and potency against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] include other spiro compounds with different substituents or ring structures. For example:
2’,4’-dichloro-7’,8’-dihydro-5’H-spiro[cyclopropane-1,6’-quinazoline]: This compound has two chlorine atoms instead of one, which can affect its chemical reactivity and biological activity.
Spiro[cyclopropane-1,9’-fluorene]: This compound has a different ring structure, which can lead to different physical and chemical properties.
The uniqueness of 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] lies in its specific spiro structure and the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules.
Biological Activity
The compound 4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline] is part of a class of spirocyclic compounds that have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines a quinazoline moiety with a cyclopropane unit. This structural configuration is known to influence biological activity by modulating interactions with biological targets.
Anticancer Activity
Research indicates that spirocyclic compounds, including derivatives of quinazoline, exhibit significant anticancer properties. For instance, studies have shown that compounds containing similar spiro structures can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study: Cytotoxicity Assays
- Cell Lines Tested: RKO, A-549, MCF-7, PC-3, HeLa.
- Method: MTS assay to assess cell viability after treatment with varying concentrations of the compound.
- Results: The compound demonstrated IC50 values ranging from 49.79 µM to 113.70 µM across different cancer cell lines, indicating potent cytotoxic effects .
Antioxidant Activity
The antioxidant potential of spirocyclic compounds has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in cells.
- Evaluation Method: DPPH radical scavenging assay.
- Findings: The compound exhibited a significant reduction in DPPH radical concentration, demonstrating its potential as an antioxidant .
Leishmanicidal Activity
Another area of interest is the leishmanicidal activity against Leishmania mexicana. The compound's efficacy was evaluated in vitro.
- IC50 Values: The compound showed IC50 values below 1 µM against promastigotes, comparable to standard treatments like amphotericin B .
The mechanisms through which 4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline] exerts its biological effects are multifaceted:
- Cell Cycle Arrest: Induction of G0/G1 phase arrest in cancer cells.
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Inhibition of Key Enzymes: Potential inhibition of enzymes involved in cancer cell proliferation and survival.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
